molecular formula C9H12BrN B3155760 4-bromo-N-ethyl-2-methylaniline CAS No. 81090-36-0

4-bromo-N-ethyl-2-methylaniline

Cat. No.: B3155760
CAS No.: 81090-36-0
M. Wt: 214.1 g/mol
InChI Key: KRIQRELQURYEPJ-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-methylaniline: is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with ethyl and bromine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-2-methylaniline typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. Techniques such as palladium-catalyzed amination and copper-mediated chemistry are often employed .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethyl-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, bromination typically yields 4-bromo derivatives, while oxidation can produce quinones .

Scientific Research Applications

Chemistry: 4-Bromo-N-ethyl-2-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for various chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to synthesize compounds with biological activity, such as antimicrobial or anticancer agents .

Industry: The compound is utilized in the production of dyes, pigments, and other materials. Its brominated structure makes it useful in creating flame retardants and other specialty chemicals .

Mechanism of Action

The mechanism by which 4-bromo-N-ethyl-2-methylaniline exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-ethyl-2-methylaniline is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

4-bromo-N-ethyl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIQRELQURYEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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